molecular formula C13H9NS B188739 Benzonitrile, 2-(phenylthio)- CAS No. 91804-55-6

Benzonitrile, 2-(phenylthio)-

Cat. No. B188739
CAS RN: 91804-55-6
M. Wt: 211.28 g/mol
InChI Key: XLUBZYPWTQDHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzonitrile, 2-(phenylthio)- is a chemical compound that is commonly used in scientific research. It is a yellowish liquid that is soluble in organic solvents. This compound is important in the field of biochemistry and pharmacology due to its ability to interact with biological systems.

Mechanism Of Action

The mechanism of action of Benzonitrile, 2-(phenylthio)- is not fully understood. However, it is believed that the compound interacts with biological systems through the formation of covalent bonds with proteins and enzymes. This interaction can result in the inhibition of enzyme activity or the alteration of protein function.

Biochemical And Physiological Effects

Benzonitrile, 2-(phenylthio)- has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, Benzonitrile, 2-(phenylthio)- has been shown to have anti-tumor properties in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One advantage of using Benzonitrile, 2-(phenylthio)- in lab experiments is its ability to interact with biological systems. This makes it a useful tool for studying enzyme kinetics and protein function. Additionally, the compound's anti-tumor properties make it a potential candidate for cancer treatment research.
One limitation of using Benzonitrile, 2-(phenylthio)- in lab experiments is its toxicity. The compound is toxic and requires careful handling and disposal. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a variety of future directions for the study of Benzonitrile, 2-(phenylthio)-. One potential area of research is the compound's anti-tumor properties. Further studies could be conducted to determine the mechanism of action and potential therapeutic applications. Additionally, the compound's interaction with enzymes and proteins could be further explored to better understand its biochemical effects.

Synthesis Methods

Benzonitrile, 2-(phenylthio)- can be synthesized through the reaction of benzyl chloride with potassium thiophenoxide. This reaction results in the formation of benzyl phenyl sulfide, which can be further reacted with sodium cyanide to produce Benzonitrile, 2-(phenylthio)-. The synthesis of this compound requires careful handling of toxic chemicals and should only be performed by trained professionals.

Scientific Research Applications

Benzonitrile, 2-(phenylthio)- has a wide range of scientific research applications. It is commonly used in the synthesis of pharmaceutical compounds due to its ability to interact with biological systems. This compound is also used in the study of enzyme kinetics and as a reagent in chemical synthesis. Additionally, Benzonitrile, 2-(phenylthio)- has been shown to have anti-tumor properties, making it a potential candidate for cancer treatment.

properties

CAS RN

91804-55-6

Product Name

Benzonitrile, 2-(phenylthio)-

Molecular Formula

C13H9NS

Molecular Weight

211.28 g/mol

IUPAC Name

2-phenylsulfanylbenzonitrile

InChI

InChI=1S/C13H9NS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H

InChI Key

XLUBZYPWTQDHNU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2C#N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2C#N

Origin of Product

United States

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